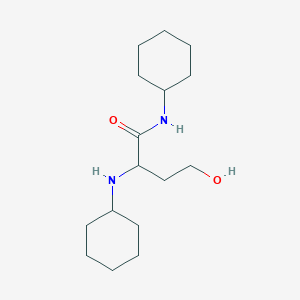

![molecular formula C19H22FN3O2S B5517564 (4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide](/img/structure/B5517564.png)

(4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Prolinamides, including derivatives synthesized from L-proline, are recognized for their wide-ranging biological properties and potential in pharmaceutical applications. They are involved in various chemical reactions and possess unique physical and chemical properties due to their specific molecular structure.

Synthesis Analysis

Prolinamides can be synthesized through a multi-step process starting from basic amino acids like L-proline. The synthesis involves condensation reactions, amidation, and the introduction of specific functional groups to achieve the desired compound structure. For example, N-(4′-substituted phenyl)-l-prolinamides were synthesized from p-fluoronitrobenzene and L-proline under aqueous–alcoholic basic conditions, followed by amidation involving SOCl2 and amines, yielding l-prolinamides in varied yields (Osinubi et al., 2020).

Molecular Structure Analysis

The molecular structure of prolinamide derivatives is critical for their biological activity and chemical properties. X-ray crystallography and NMR studies are commonly used to determine the configuration and stereochemistry of these compounds, essential for understanding their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Prolinamide derivatives participate in various chemical reactions, including aldol reactions and cyclopropanation, demonstrating their versatility as catalysts and intermediates in organic synthesis. Their reactivity is influenced by the presence of functional groups and the molecular structure, which can be tailored for specific applications (Pedrosa et al., 2010).

Aplicaciones Científicas De Investigación

Enantioselective Catalysis

L-prolinamide derivatives, including structures similar to "(4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide", have been shown to be active catalysts in direct aldol reactions. These reactions are crucial for creating chiral molecules, which are important in pharmaceutical drug synthesis. The enantioselectivity and efficiency of these catalysts depend significantly on the hydrogen bond-donating ability of the amide N-H and the presence of terminal hydroxyl groups, which enhance the catalysis and selectivity in these reactions (Tang et al., 2004).

Anticancer Activities

Substituted N-(4′-nitrophenyl)-L-prolinamides, structurally related to "(4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide", have been synthesized and evaluated for their in vitro anticancer activities. These compounds exhibited significant cytotoxicities against various human carcinoma cell lines, suggesting their potential as broad-spectrum anti-cancer agents. Such studies highlight the importance of L-prolinamide derivatives in developing new therapeutic options for cancer treatment (Osinubi et al., 2020).

Organocatalysis in Asymmetric Synthesis

Research on L-prolinamides derived from chiral and achiral 1,2-diamines, similar in structure to "(4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide", has demonstrated their utility as bifunctional organocatalysts for direct diastereo- and enantioselective aldol reactions. These findings contribute to the development of new strategies in organocatalysis, offering high selectivity and efficiency for synthesizing chiral compounds, which are valuable in medicinal chemistry and drug development (Pedrosa et al., 2010).

Discovery of New Apoptosis-Inducing Agents

Compounds structurally related to "(4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide" have been explored for their potential as new apoptosis-inducing agents in breast cancer. This research highlights the ongoing efforts to identify novel therapeutic molecules that can effectively target cancer cells and induce apoptosis, a process of programmed cell death, which is a key strategy in cancer treatment (Gad et al., 2020).

Propiedades

IUPAC Name |

(2S,4R)-N-ethyl-1-[(2-fluorophenyl)methyl]-4-(thiophene-2-carbonylamino)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2S/c1-2-21-18(24)16-10-14(22-19(25)17-8-5-9-26-17)12-23(16)11-13-6-3-4-7-15(13)20/h3-9,14,16H,2,10-12H2,1H3,(H,21,24)(H,22,25)/t14-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIZFFRIYUDYGL-ZBFHGGJFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC(CN1CC2=CC=CC=C2F)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1C[C@H](CN1CC2=CC=CC=C2F)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5517488.png)

![5-{[(4-methoxyphenyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517500.png)

![2-[(3-chlorophenoxy)methyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5517508.png)

![4-[(4-chlorophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5517512.png)

![N-ethyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5517513.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5517525.png)

![[(3aS*,9bS*)-7-methoxy-2-(2-thienylacetyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5517545.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenylpentanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517558.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5517577.png)

![1-(1,3-benzothiazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517581.png)